Vanoxerine dihydrochloride is a compound studied extensively in pharmacological research for its interaction with various ion channels and neurotransmitter systems. It is primarily recognized for its dopamine reuptake inhibitory properties [, , , , , , , ]. While its initial development aimed to address cardiac arrhythmias, its research applications have expanded to investigate its role in neurological and behavioral models.
Vanoxerine dihydrochloride is derived from piperazine, a common structural motif in many pharmacologically active compounds. Its chemical formula is with a molar mass of approximately 523.49 g/mol . The compound is categorized under investigational drugs, particularly focusing on its roles in neuropharmacology and cardiology.
The synthesis of vanoxerine dihydrochloride involves several key steps, utilizing a tert-butyloxycarbonyl (Boc) protecting group to facilitate selective reactions on the piperazine moiety. The process can be summarized as follows:
This multi-step synthesis highlights the complexity involved in creating this compound, emphasizing the importance of protecting groups and selective reactions in organic synthesis.
Vanoxerine dihydrochloride features a complex molecular structure characterized by:
The IUPAC name for vanoxerine dihydrochloride is 1-{2-[bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine dihydrochloride, indicating its structural complexity . The compound's three-dimensional conformation is crucial for its interaction with dopamine transporters and ion channels.
Vanoxerine dihydrochloride participates in various chemical reactions primarily related to its function as a dopamine transporter antagonist. Key reactions include:
The compound's ability to modulate these channels indicates its potential therapeutic applications but also raises concerns regarding cardiotoxicity.
Vanoxerine dihydrochloride exerts its pharmacological effects primarily through:
The physical and chemical properties of vanoxerine dihydrochloride are essential for understanding its behavior in biological systems:
These properties are critical for drug formulation and delivery strategies.
Vanoxerine dihydrochloride has been explored for various applications:
Despite promising findings, vanoxerine remains an investigational drug without formal approval for clinical use.
Vanoxerine dihydrochloride (GBR-12909) emerged in the late 1970s as a highly selective dopamine reuptake inhibitor (DRI). Its primary mechanism involved binding to the dopamine transporter (DAT) with a Ki value of 1 nM, making it ~50 times more potent than cocaine in blocking dopamine reuptake [1] [9]. Unlike cocaine, however, vanoxerine simultaneously inhibited dopamine release, resulting in only mild stimulant effects and a theoretically lower abuse potential [1] [8]. This pharmacological profile positioned it as a candidate for treating cocaine addiction via "agonist-replacement therapy," akin to methadone for heroin dependence [1] [3]. Early clinical trials (Phase I/II) demonstrated its ability to reduce cocaine self-administration in primates and humans, supporting its neuropsychiatric application [3] [8]. Despite promising initial results, development stalled due to concerns about QTc prolongation and variable abuse potential in human studies [1] [9].
Table 1: Key Neurochemical Properties of Vanoxerine Dihydrochloride
Target | Affinity (Ki or IC₅₀) | Selectivity vs. Other Targets | Functional Effect |
---|---|---|---|
Dopamine Transporter (DAT) | 1 nM | >100-fold over NET/SERT | Prevents dopamine reuptake |
hERG Potassium Channel | 100–300 nM | Moderate | Action potential prolongation |
Serotonin Transporter (SERT) | Nanomolar range | Limited | Mild modulation |
The therapeutic trajectory of vanoxerine dihydrochloride pivoted dramatically when researchers observed its potent multichannel blocking properties in cardiac cells. Electrophysiological studies revealed dual activity:
Table 2: Repurposed Therapeutic Applications of Vanoxerine Dihydrochloride
Therapeutic Area | Mechanism | Key Findings | Reference |
---|---|---|---|
Cardiology | Multichannel blocker (IKr, INa, ICa,L) | Terminates atrial fibrillation; no QT prolongation | [1] [5] |
Oncology | CDK2/4/6 inhibition | ↓ Cyclin D/E, Rb phosphorylation; synergizes with 5-Fu | [2] |
Vanoxerine’s mechanistic evolution reflects a paradigm shift from neurotransmitter-centric actions to pleiotropic cellular regulation:
Table 3: Comparative Mechanisms of Vanoxerine Dihydrochloride Across Therapeutic Domains
Domain | Primary Targets | Downstream Effects | Therapeutic Implication |
---|---|---|---|
Neuropsychiatry | DAT, nicotinic receptors | ↓ Dopamine reuptake; mild CNS stimulation | Cocaine addiction therapy |
Cardiology | hERG, Na⁺/Ca²⁺ channels | ↓ Reentrant circuits; rate-dependent block | Atrial fibrillation suppression |
Oncology | CDK2/4/6, Rb pathway | G1 arrest; apoptosis induction | Hepatocellular carcinoma treatment |
Compound Nomenclature
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0